

4-[Bis(2-chloroethyl)amino]benzaldehyde IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[Bis(2-chloroethyl)amino]benzaldehyde

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An In-depth Technical Guide to 4-[Bis(2-chloroethyl)amino]benzaldehyde

Chemical Identity and Nomenclature

4-[Bis(2-chloroethyl)amino]benzaldehyde is a bifunctional organic compound featuring a benzaldehyde core substituted at the para-position with a nitrogen mustard moiety.^[1] This molecular structure, particularly the presence of the reactive bis(2-chloroethyl)amino group, imparts significant chemical reactivity and potential for biological activity.^{[1][2]}

The systematic IUPAC name for this compound is **4-[bis(2-chloroethyl)amino]benzaldehyde**.^[1] It is uniquely identified by the CAS Registry Number 1208-03-3.^[1] Historically and in various literature, it is also known by several synonyms.^{[1][2][3]}

Identifier Type	Value
Systematic IUPAC Name	4-[Bis(2-chloroethyl)amino]benzaldehyde[1]
CAS Registry Number	1208-03-3[1][3]
Molecular Formula	C ₁₁ H ₁₃ Cl ₂ NO[1][3]
Molecular Weight	246.13 g/mol [1][4]
InChI	InChI=1S/C11H13Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2[3]
InChI Key	PXUFHXLGUJLBMI-UHFFFAOYSA-N[1][3]
Canonical SMILES	<chem>C1=CC(=CC=C1C=O)N(CCCl)CCCl</chem> [1]

Common Synonyms:

- p-[N,N-bis(2-chloroethyl)amino]benzaldehyde[1]
- 4-(Bis(2-chloroethyl)amino)benzaldehyde[2][5]
- p-Bis(2-chloroethyl)aminobenzaldehyde[2][3]
- 4-(N,N-Bis(2-chloroethyl)amino)benzaldehyde[2][3]
- NSC 19996[2]
- Benzaldehyde, 4-(bis(2-chloroethyl)amino)-[2][3]

Physicochemical Properties

This compound exhibits several key physical and chemical properties relevant to its handling, storage, and application in research and development.

Property	Value/Description
Appearance	Typically a yellow solid or powder[1], or a pale yellow to light brown solid.[2]
Melting Point	86-90 °C[4]
Solubility	Soluble in organic solvents like ethanol, dichloromethane, and chloroform; less soluble in water.[1][2]
Stability	Stable under standard laboratory conditions.[1] It is recommended to store in a cool, dry place away from light to maintain stability.[2] May degrade with prolonged exposure to moisture or extreme temperatures.[1]

Synthesis and Experimental Protocols

The synthesis of **4-[Bis(2-chloroethyl)amino]benzaldehyde** generally involves the reaction of a substituted benzaldehyde with bis(2-chloroethyl)amine.

General Synthesis Protocol

A common method for synthesizing **4-[Bis(2-chloroethyl)amino]benzaldehyde** involves the nucleophilic aromatic substitution reaction between p-chlorobenzaldehyde and bis(2-chloroethyl)amine.[1][6]

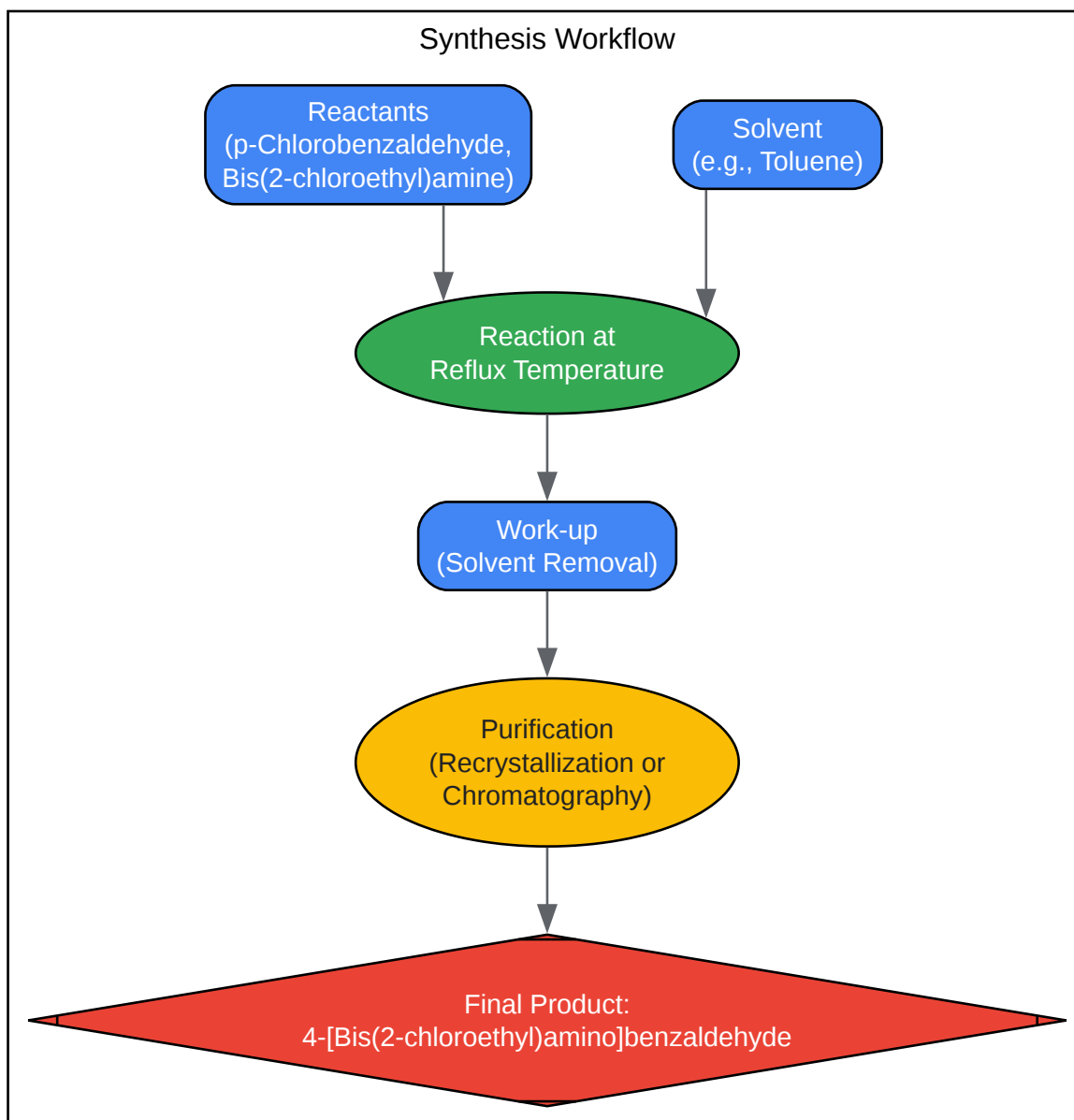
Reagents and Materials:

- p-Chlorobenzaldehyde
- Bis(2-chloroethyl)amine
- Toluene or dichlorobenzene (as solvent)[1]
- Reaction vessel with a reflux condenser
- Stirring apparatus

- Purification setup (e.g., column chromatography or recrystallization)

Procedure:

- In a suitable reaction vessel, dissolve p-chlorobenzaldehyde in an appropriate solvent such as toluene.^[1]
- Add bis(2-chloroethyl)amine to the solution.
- Heat the reaction mixture to reflux and maintain this temperature with stirring for a specified period to ensure the completion of the reaction.
- Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the reaction mixture to room temperature.
- The crude product can be isolated by removing the solvent under reduced pressure.
- Purify the resulting residue by recrystallization from an appropriate solvent or by column chromatography to obtain pure **4-[Bis(2-chloroethyl)amino]benzaldehyde**.



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Caption: A generalized workflow for the synthesis of **4-[Bis(2-chloroethyl)amino]benzaldehyde**.

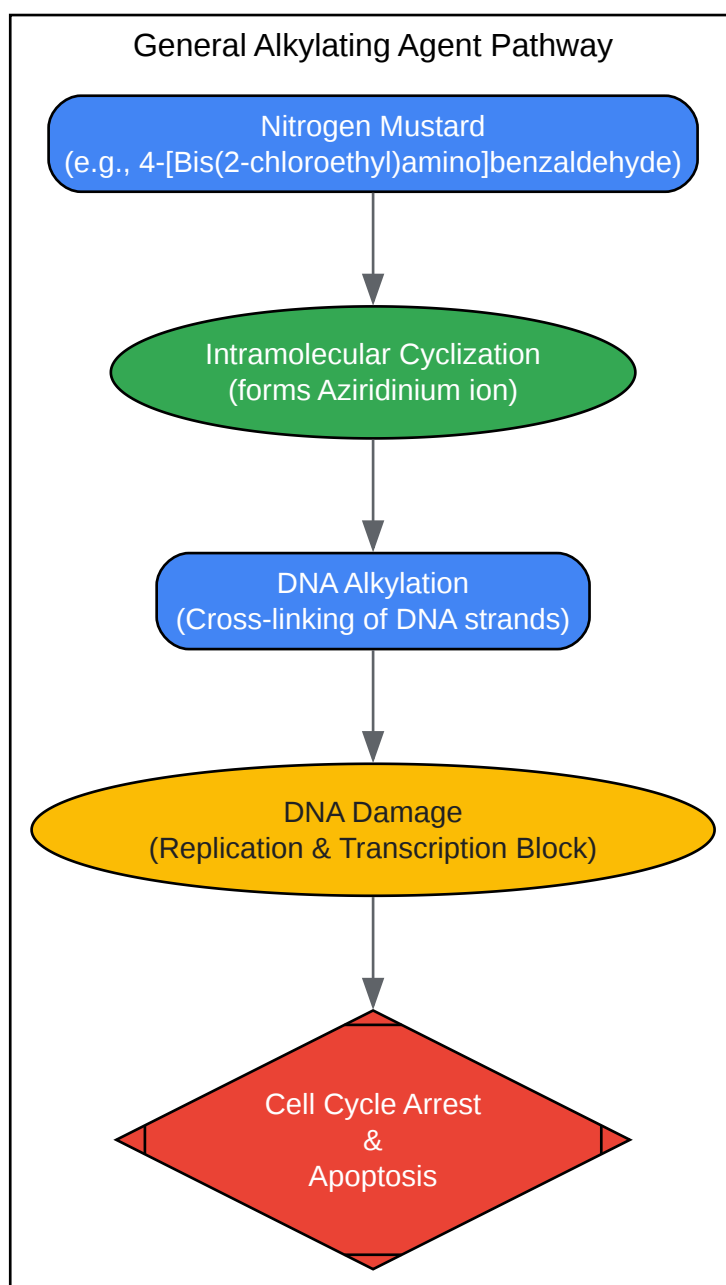
Chemical Reactivity and Biological Significance

The chemical reactivity of **4-[Bis(2-chloroethyl)amino]benzaldehyde** is largely dictated by its two primary functional groups: the aldehyde and the nitrogen mustard moiety.

- Aldehyde Group: The aldehyde group can participate in various reactions such as condensation reactions with hydrazine derivatives to form hydrazones, and can undergo oxidation or nucleophilic addition.[1]
- Nitrogen Mustard Group: The bis(2-chloroethyl)amino group is a potent alkylating agent. This functionality is responsible for the compound's interest in medicinal chemistry, particularly as a scaffold for anticancer agents.[2]

Mechanism of Action as an Alkylating Agent

Nitrogen mustards, like the one present in this compound, exert their cytotoxic effects by alkylating DNA. This process disrupts DNA replication and transcription, ultimately leading to cell death (apoptosis).

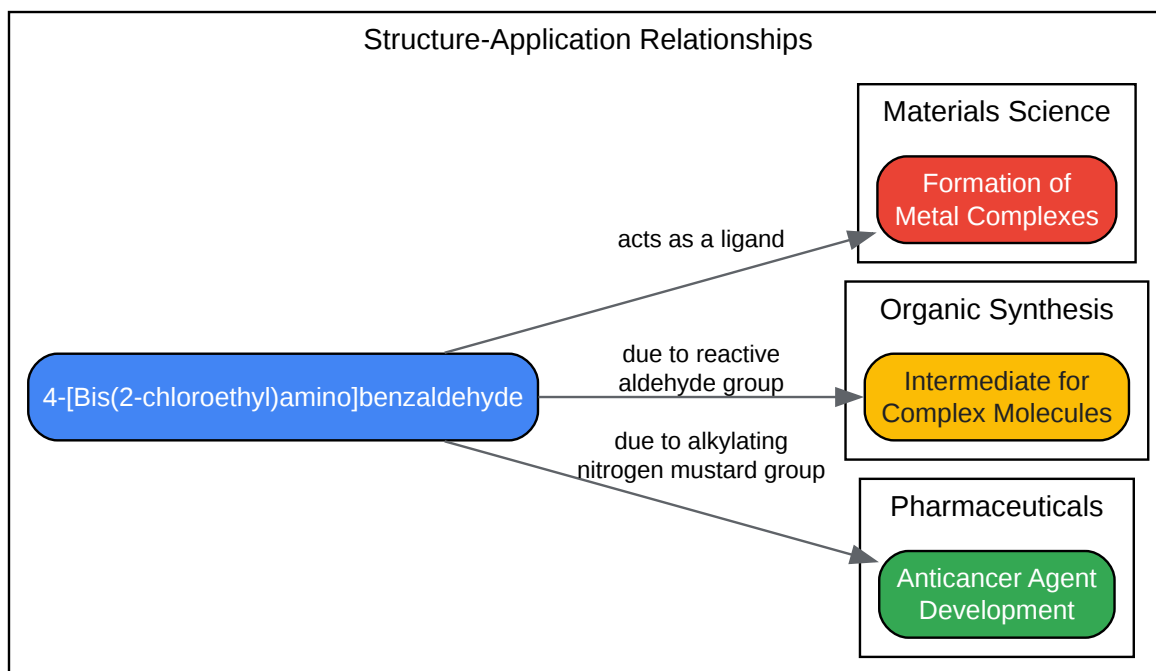


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Caption: The generalized mechanism of action for nitrogen mustard-based alkylating agents.

Applications in Research and Development

The unique chemical structure of **4-[Bis(2-chloroethyl)amino]benzaldehyde** makes it a valuable compound in several areas of scientific research.



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Caption: Logical relationships between the compound's structure and its primary applications.

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those with potential antineoplastic effects.[1] The nitrogen mustard moiety is a well-known pharmacophore for alkylating agent-based cancer therapies. [2]
- **Research Chemical:** It is widely used in academic and industrial research to explore new synthetic methodologies and to study reaction mechanisms involving its functional groups.[1]
- **Metal Complexes:** The compound can act as a ligand to form complexes with transition metals. For instance, a Nickel(II) complex with a derivative of this compound has demonstrated potential antibacterial activity.[1]

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- To cite this document: BenchChem. [4-[Bis(2-chloroethyl)amino]benzaldehyde IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074123#4-bis-2-chloroethyl-amino-benzaldehyde-iupac-name-and-synonyms]

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